2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide
CAS No.: 931965-67-2
Cat. No.: VC11903703
Molecular Formula: C22H20N4O2S
Molecular Weight: 404.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 931965-67-2 |
|---|---|
| Molecular Formula | C22H20N4O2S |
| Molecular Weight | 404.5 g/mol |
| IUPAC Name | 2-[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C22H20N4O2S/c1-15-7-9-16(10-8-15)24-21(27)14-29-22-19-13-18(25-26(19)12-11-23-22)17-5-3-4-6-20(17)28-2/h3-13H,14H2,1-2H3,(H,24,27) |
| Standard InChI Key | OMGLKLHVTDQHBN-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4OC |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4OC |
Introduction
Structural Features
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Pyrazolo[1,5-a]pyrazin Core: This fused ring system is known for its pharmacological properties, including anticancer and anti-inflammatory effects.
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Sulfanyl Group: Contributes to the compound's reactivity and potential biological interactions.
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Acetamide Moiety: Enhances solubility and may participate in hydrogen bonding with biological targets.
Synthesis
The synthesis of similar compounds typically involves multi-step organic reactions, requiring precise control over reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques like reflux conditions and purification methods including chromatography or crystallization are often employed.
Potential Biological Activities
Pyrazolo[1,5-a]pyrazin derivatives are known for their diverse pharmacological properties, including anticancer and anti-inflammatory effects. The mechanism of action for these compounds often involves interaction with specific biological targets, such as kinases, which are enzymes critical in signaling pathways.
Research Findings and Applications
While specific research findings on 2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide are not available, related compounds have shown promise in medicinal chemistry. For instance, pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant potential as anticancer agents and dual inhibitors of CDK2/TRKA .
Data Tables
Given the lack of specific data on 2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide, we can consider the properties of similar compounds:
- mass of a compound required to prepare a solution of known volume and concentration
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- concentration of a solution resulting from a known mass of compound in a specific volume